rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Overview
Description
4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . This compound is known for its unique structure, which includes an oxirane (epoxide) ring, a thiadiazole ring, and a morpholine ring. It is often used as a reference standard in pharmaceutical research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine typically involves the reaction of morpholine with an appropriate oxirane derivative and a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while substitution reactions can introduce various functional groups into the morpholine ring .
Scientific Research Applications
4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The thiadiazole ring may interact with metal ions and other cofactors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Timolol Maleate Impurity 01: Shares the thiadiazole and morpholine rings but lacks the oxirane ring.
®-1-(tert-butylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol maleate: Contains a similar thiadiazole-morpholine structure with additional functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZYFNICRHUUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436051 | |
Record name | 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58827-68-2 | |
Record name | 4-{4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.